N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide
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Overview
Description
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). It also contains a 1,2,3-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the formation of the 1,2,3-triazine ring, and the attachment of these rings to each other. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinoline and 1,2,3-triazine) suggests that the compound may have planar sections, and the presence of the amide group (-CONH2) could introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the amide group. The aromatic rings are generally stable and unreactive, while the amide group can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the aromatic rings could contribute to its stability, while the amide group could influence its solubility .Scientific Research Applications
Synthesis and Biological Examination
Quinoline derivatives have been synthesized for the purpose of exploring their antibacterial activity. For instance, Glushkov et al. (2004) detailed the synthesis of tricyclic analogs of oxolinic acid, focusing on compounds where a quinoline fragment is linked to various rings such as imidazole, pyrazine, or piperazine, to investigate their antibacterial properties (Glushkov et al., 2004). This research underscores the potential of quinoline derivatives in developing new antibacterial agents.
Targeted Delivery and Antimicrobial Activity
Yang et al. (2017) synthesized N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines, demonstrating their ability to form coordinate bonds with metal ions, which could be utilized for the targeted delivery of nitric oxide to biological sites like tumors (Yang et al., 2017). This research highlights the versatility of quinoline derivatives in medicinal chemistry, particularly in the design of compounds with potential therapeutic applications.
Antimicrobial and Antifungal Applications
The creation of novel quinoline derivatives has been a focus for developing potential antimicrobial and antifungal agents. Srinivasan et al. (2010) explored the synthesis of fluoroquinolone derivatives, evaluating their effectiveness against various microbial strains, indicating the promise of quinoline carboxamides in combating infectious diseases (Srinivasan et al., 2010).
Photocatalytic and Magnetic Properties
Research has also delved into the structural and functional diversity of quinoline derivatives, investigating their electrochemical, photocatalytic, and magnetic properties. Li et al. (2020) synthesized octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, revealing their superior electrocatalytic activities and potential for photocatalytic degradation of organic dyes (Li et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(14-7-8-16-13(12-14)4-3-9-20-16)21-10-11-24-19(26)15-5-1-2-6-17(15)22-23-24/h1-9,12H,10-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNMFOJKUXTWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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